3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the chloro and fluoro substituents, and the attachment of the piperazinyl group. Common reagents used in these reactions include cyclopropylamine, fluoroaniline, and isopropylpiperazine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting the 4-oxo group to a hydroxyl group.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Medicine
The compound is investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry
It may be used in the development of new antibacterial agents and in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is unique due to its specific substituents, which may confer distinct pharmacokinetic properties and antibacterial activity compared to other quinolones.
Properties
CAS No. |
183135-63-9 |
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Molecular Formula |
C20H23ClFN3O3 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |
InChI Key |
DLNPUAYZCMIBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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